![molecular formula C7H12IN B2446142 5-Iodo-2,2-dimethylpentanenitrile CAS No. 56475-44-6](/img/structure/B2446142.png)
5-Iodo-2,2-dimethylpentanenitrile
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Overview
Description
5-Iodo-2,2-dimethylpentanenitrile (CAS# 56475-44-6) is a research chemical . It has a molecular weight of 237.08 and a molecular formula of C7H12IN .
Molecular Structure Analysis
The molecular structure of 5-Iodo-2,2-dimethylpentanenitrile includes a nitrile group (C#N) and an iodine atom attached to the carbon chain. The exact structure can be represented by the canonical SMILES string: CC©(CCCI)C#N .Scientific Research Applications
Crystal Structures and Supramolecular Aggregation
5-Iodo-2,2-dimethylpentanenitrile and its derivatives have been studied for their crystal structures and supramolecular aggregation. Hauptvogel, Seichter, and Weber (2018) found that 5-iodo-substituted dimethyl isophthalates show molecular frameworks with unique orientations and interactions, such as hydrogen bonding and π–π interactions, contributing to their crystal structures (Hauptvogel et al., 2018).
Electrosynthesis and Reduction Mechanisms
The reduction mechanism of similar compounds, like ioxynil (which contains an iodo group), has been investigated by Sokolová et al. (2010). They discovered that the reduction in aprotic solvents leads to cleavage of iodide and formation of other compounds. This study provides insight into the electrochemical behavior and reduction pathways of iodo-substituted compounds (Sokolová et al., 2010).
Iodination Processes in Synthesis
The iodination of similar compounds for synthesizing various derivatives has been a subject of research. For example, Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile, indicating the importance of iodine in chemical synthesis and the formation of specific regioisomers (Dunn et al., 2018).
Reactivity in Heterocyclic Series
The reactivity of similar iodo-substituted compounds in heterocyclic series has been explored. Vernin et al. (1976) studied the aprotic decomposition of 5-amino-3, 4-dimethyl-isoxazole, leading to the formation of 5-iodo-3, 4-dimethyl-isoxazole. This research highlights the reactivity and potential applications of iodo-substituted compounds in organic synthesis (Vernin et al., 1976).
Electrosynthesis and Catalysis
Mubarak and Peters (1992) researched the electrosynthesis of compounds like 6-iodo-1-phenyl-1-hexyne, demonstrating the role of iodine in catalytic processes and the formation of complex organic structures (Mubarak & Peters, 1992).
Spectroscopic Characterization
The behavior and spectroscopic characterization of iodine-containing compounds, such as 5-trifluoromethyl-pyridine-2-thione, have been studied. Chernov'yants et al. (2011) investigated the formation of complexes with iodine, providing insights into the interactions and properties of iodine in molecular structures (Chernov'yants et al., 2011).
Safety and Hazards
properties
IUPAC Name |
5-iodo-2,2-dimethylpentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12IN/c1-7(2,6-9)4-3-5-8/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJMCDUSEGNZOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCI)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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